N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine
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Overview
Description
N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine is a complex organic compound with the molecular formula C16H16BrN3O This compound is notable for its unique structure, which includes a bromophenyl group and a tetrahydrocinnolinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with 7,7-dimethyl-5,6,7,8-tetrahydrocinnoline under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism by which N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine include:
Uniqueness
What sets this compound apart is its unique combination of a bromophenyl group and a tetrahydrocinnolinylidene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C16H16BrN3O |
---|---|
Molecular Weight |
346.22 g/mol |
IUPAC Name |
(NE)-N-[3-(4-bromophenyl)-7,7-dimethyl-6,8-dihydrocinnolin-5-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H16BrN3O/c1-16(2)8-14-12(15(9-16)20-21)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-7,21H,8-9H2,1-2H3/b20-15+ |
InChI Key |
CRMVHQRGFBTZLL-HMMYKYKNSA-N |
Isomeric SMILES |
CC1(CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1(CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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